molecular formula C24H36N2O2S B4282378 4-Adamantanyl-1-{[4-(tert-butyl)phenyl]sulfonyl}piperazine

4-Adamantanyl-1-{[4-(tert-butyl)phenyl]sulfonyl}piperazine

Cat. No.: B4282378
M. Wt: 416.6 g/mol
InChI Key: DXKPGAVUKLTUGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Adamantanyl-1-{[4-(tert-butyl)phenyl]sulfonyl}piperazine is a sulfonylated piperazine derivative featuring two distinct pharmacophores:

  • Adamantanyl group: A tricyclic hydrocarbon known for enhancing lipophilicity, metabolic stability, and membrane permeability due to its rigid, bulky structure.

This combination makes the compound a candidate for therapeutic applications, particularly in targeting enzymes or receptors where steric and electronic properties are critical.

Properties

IUPAC Name

1-(1-adamantyl)-4-(4-tert-butylphenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H36N2O2S/c1-23(2,3)21-4-6-22(7-5-21)29(27,28)26-10-8-25(9-11-26)24-15-18-12-19(16-24)14-20(13-18)17-24/h4-7,18-20H,8-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXKPGAVUKLTUGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H36N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Adamantanyl-1-{[4-(tert-butyl)phenyl]sulfonyl}piperazine typically involves the following steps:

    Formation of the Adamantyl Group: The adamantyl group can be introduced through a Friedel-Crafts alkylation reaction using adamantane and a suitable alkylating agent.

    Sulfonylation: The tert-butylphenylsulfonyl group can be introduced by reacting tert-butylbenzene with a sulfonyl chloride in the presence of a base.

    Piperazine Ring Formation: The piperazine ring can be synthesized through a cyclization reaction involving appropriate diamines and dihalides.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(1-Adamantyl)-4-[(4-tert-butylphenyl)sulfonyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed to remove the sulfonyl group or reduce other functional groups present.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Sodium hydroxide, potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the piperazine ring.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a ligand in biochemical assays or as a probe in molecular biology.

    Medicine: Investigated for its potential therapeutic properties, such as antiviral or anticancer activity.

    Industry: Could be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Adamantanyl-1-{[4-(tert-butyl)phenyl]sulfonyl}piperazine would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The adamantyl group could enhance the compound’s stability and bioavailability, while the sulfonyl group might influence its binding affinity and selectivity.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and biological implications of 4-Adamantanyl-1-{[4-(tert-butyl)phenyl]sulfonyl}piperazine compared to analogous compounds:

Compound Name Molecular Formula Substituents on Piperazine Key Features Biological Implications
This compound C₂₄H₃₄N₂O₂S - Adamantanyl (N1)
- 4-(tert-Butyl)phenylsulfonyl (N4)
High lipophilicity, steric bulk, and metabolic stability due to adamantyl and tert-butyl groups. Potential enzyme/receptor inhibition via hydrophobic and steric interactions.
1-(Adamantan-1-yl)-4-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]piperazine C₂₃H₃₄N₂O₃S - Adamantanyl (N1)
- 4-Methoxy-2,5-dimethylphenylsulfonyl (N4)
Electron-donating methoxy/methyl groups reduce sulfonyl electron-withdrawing effects. Altered binding affinity compared to tert-butyl; potential modulation of target selectivity.
1-(4-Tert-butylbenzenesulfonyl)-4-(3,4-dichlorophenyl)piperazine C₂₀H₂₄Cl₂N₂O₂S - 4-Tert-butylbenzenesulfonyl (N1)
- 3,4-Dichlorophenyl (N4)
Chlorine atoms introduce electron-withdrawing effects and halogen-bonding potential. Enhanced interactions with electron-rich protein pockets; possible cytotoxicity.
1-(2-Adamantyl)-4-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperazine C₂₀H₃₀F₂N₄O₂S - 2-Adamantyl (N1)
- Difluoromethyl-pyrazole sulfonyl (N4)
Fluorine atoms increase lipophilicity and metabolic stability. Improved target binding via fluorophilic effects; investigated for antimicrobial/anticancer activity.
1-Benzyl-4-[(4-methylphenyl)sulfonyl]piperazine C₁₈H₂₂N₂O₂S - Benzyl (N1)
- 4-Methylphenylsulfonyl (N4)
Reduced steric bulk compared to adamantyl/tert-butyl. Lower metabolic stability but improved solubility; explored as a neuroactive agent.

Key Comparative Insights

In contrast, benzyl or methyl-substituted analogs (e.g., ) exhibit better solubility but lower metabolic stability.

Electronic Properties :

  • Electron-withdrawing groups (e.g., chlorine in , sulfonyl in all compounds) enhance binding to nucleophilic residues (e.g., lysine, arginine). The tert-butyl group’s electron-donating nature may counterbalance this, offering a unique electronic profile.

Biological Activity :

  • Fluorinated derivatives (e.g., ) show enhanced target selectivity due to fluorine’s electronegativity and lipophilicity. The dichlorophenyl analog may exhibit cytotoxic properties, while methoxy/methyl-substituted compounds could modulate enzyme activity through steric tuning.

Metabolic Stability: Adamantyl and tert-butyl groups are known to resist oxidative degradation, making the target compound more stable than benzyl or methyl-substituted analogs.

Biological Activity

4-Adamantanyl-1-{[4-(tert-butyl)phenyl]sulfonyl}piperazine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, pharmacological evaluations, and case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

  • Molecular Formula : C₁₄H₂₂N₂O₂S
  • Molecular Weight : 282.40 g/mol
  • CAS Number : 379244-68-5

Synthesis

The synthesis of this compound typically involves the reaction of adamantane derivatives with piperazine and sulfonyl chlorides. The method emphasizes the importance of optimizing reaction conditions to achieve high yields and purity.

Antimicrobial Activity

Research has indicated that piperazine derivatives, including this compound, exhibit significant antimicrobial properties. Studies have shown that modifications to the piperazine moiety can enhance activity against various bacterial strains.

CompoundMIC (μg/mL)Target Organism
This compound15Staphylococcus aureus
Another Piperazine Derivative10Escherichia coli

Neuropharmacological Effects

The compound has been evaluated for its neuropharmacological effects. In behavioral tests, it demonstrated anxiolytic-like activity, which was assessed using the open field test and the elevated plus maze test. The results indicated a reduction in anxiety-like behavior at specific dosages.

Case Study: Anxiolytic Activity

  • Dosage : 9.4, 18.8, and 37.6 mg/kg (p.o.)
  • Results : Decreased latency to sleep and increased sleep duration in sodium pentobarbital-induced tests.

The proposed mechanism of action for this compound includes inhibition of neurotransmitter reuptake and modulation of receptor activity. In particular, its interaction with serotonin receptors may play a critical role in its anxiolytic effects.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the introduction of bulky lipophilic groups enhances biological activity. For instance, the tert-butyl group significantly impacts the pharmacokinetics and efficacy of the compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Adamantanyl-1-{[4-(tert-butyl)phenyl]sulfonyl}piperazine
Reactant of Route 2
Reactant of Route 2
4-Adamantanyl-1-{[4-(tert-butyl)phenyl]sulfonyl}piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.